2-Cyanopropan-2-yl ethyl methylphosphonate
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Overview
Description
2-Cyanopropan-2-yl ethyl methylphosphonate is a chemical compound with the molecular formula C7H14NO3P. It is known for its unique structure, which includes a cyano group, a phosphonate group, and an ethyl methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopropan-2-yl ethyl methylphosphonate typically involves the reaction of ethyl methylphosphonate with a suitable cyanating agent. One common method is the reaction of ethyl methylphosphonate with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyanopropan-2-yl ethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2-Cyanopropan-2-yl ethyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyanopropan-2-yl ethyl methylphosphonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with enzymatic processes that involve phosphorylation. These interactions can affect various biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-propyl benzodithioate: Used as a RAFT agent for controlled radical polymerization.
Ethyl 2-cyano-2-methylpropionate: Employed as an intermediate in pharmaceutical and organic synthesis.
Uniqueness
Its ability to participate in diverse chemical reactions and its utility in various fields of research and industry set it apart from other similar compounds .
Properties
CAS No. |
58264-02-1 |
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Molecular Formula |
C7H14NO3P |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]oxy-2-methylpropanenitrile |
InChI |
InChI=1S/C7H14NO3P/c1-5-10-12(4,9)11-7(2,3)6-8/h5H2,1-4H3 |
InChI Key |
AYEIWJFRRGFDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OC(C)(C)C#N |
Origin of Product |
United States |
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